1-(3-(2-(4-氟苯基)-1,3-二氧戊环-2-基)丙基)哌嗪

描述

“1-(3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)piperazine” is a complex organic compound. It’s important to note that the exact compound you’re asking about might not be widely studied or recognized in the scientific community .

Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives can be complex and varied. Without specific context or reactions to analyze, it’s challenging to provide a detailed analysis .科学研究应用

合成和化学性质

一些研究集中于与 1-(3-(2-(4-氟苯基)-1,3-二氧戊环-2-基)丙基)哌嗪 在结构上相关的化合物的合成和表征。例如,对与本研究化合物相关的药物氟桂利嗪的研究表明,其工业生产涉及缩合反应,突出了其在治疗偏头痛和癫痫中的应用 (Shakhmaev, Sunagatullina, & Zorin, 2016)。另一项关于哌嗪-1-基-1H-吲唑衍生物合成的研究强调了这些化合物在药物化学中的重要性,提供了对有效合成工艺的见解 (Balaraju, Kalyani, & Laxminarayana, 2019)。

药代动力学特征和药理活性

对哌嗪和哌啶衍生物氟化的研究表明,引入氟可以显着改变这些化合物的药代动力学特征,影响它们的口服吸收和生物利用度 (van Niel 等人,1999 年)。这表明在设计具有改善药理特征的药物方面具有潜在应用。

抗菌和抗真菌活性

具有哌嗪部分的化合物已对其抗菌和抗真菌活性进行了评估。例如,已探索了含有哌嗪结构的喹诺酮抗菌剂的合成,显示出与参考药物相似的体外抗菌活性 (Ziegler 等人,1990 年)。另一项关于 3-哌嗪-双(苯并恶唑硼) 杀菌活性的研究强调了苯并恶唑硼系统对杀菌作用的关键作用,表明该化合物比标准抗生素具有更高的抑制活性 (Wieczorek 等人,2014 年)。

作用机制

Target of Action

The primary target of 1-(3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)piperazine, also known as para-Fluorophenylpiperazine (pFPP), is the 5-HT 1A receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation .

Mode of Action

pFPP acts mainly as a 5-HT 1A receptor agonist , meaning it binds to this receptor and activates it . It also has some additional affinity for the 5-HT 2A and 5-HT 2C receptors . Furthermore, pFPP has been shown to inhibit the reuptake of serotonin and norepinephrine , and possibly induce their release . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling.

Biochemical Pathways

The activation of 5-HT 1A receptors by pFPP can lead to a variety of downstream effects, depending on the location of the receptors. For instance, the activation of 5-HT 1A receptors in the raphe nuclei (a group of nuclei in the brainstem) can lead to a decrease in the firing rate of serotonin neurons, thereby reducing the release of serotonin in projection areas. On the other hand, the activation of 5-HT 1A receptors in the hippocampus can lead to hyperpolarization of the postsynaptic neuron, inhibiting its firing .

Pharmacokinetics

It is known that pfpp is metabolized in the liver, primarily by thehepatic system , and excreted via the kidneys . The elimination half-life of pFPP is approximately 6-8 hours , suggesting that it is relatively quickly removed from the body.

Result of Action

The activation of 5-HT 1A receptors by pFPP can lead to a range of effects at the molecular and cellular level. These include changes in neuronal firing rates, alterations in the release of neurotransmitters, and modifications in the responsiveness of neurons to incoming signals . The overall effect of these changes can lead to alterations in mood, cognition, and behavior.

Action Environment

The action, efficacy, and stability of pFPP can be influenced by various environmental factors. For instance, the presence of other drugs or substances can affect the metabolism and excretion of pFPP, potentially altering its effects. Additionally, individual differences in factors such as age, sex, genetic makeup, and overall health status can also influence the action of pFPP .

生化分析

Biochemical Properties

1-(3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)piperazine has been found to act mainly as a 5-HT 1A receptor agonist, with some additional affinity for the 5-HT 2A and 5-HT 2C receptors . It has also been shown to inhibit the reuptake of serotonin and norepinephrine, and to possibly induce their release .

Cellular Effects

The compound’s interaction with these receptors can have significant effects on various types of cells and cellular processes. By acting as a 5-HT 1A receptor agonist, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 1-(3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)piperazine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its ability to inhibit the reuptake of serotonin and norepinephrine suggests that it may interact with the transporters for these neurotransmitters .

属性

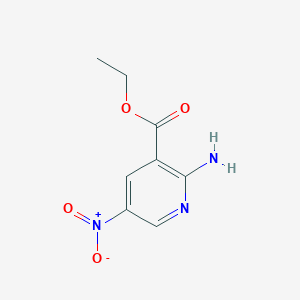

IUPAC Name |

1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN2O2/c17-15-4-2-14(3-5-15)16(20-12-13-21-16)6-1-9-19-10-7-18-8-11-19/h2-5,18H,1,6-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZDOTGIRWIQNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCC2(OCCO2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382442 | |

| Record name | 1-{3-[2-(4-Fluorophenyl)-1,3-dioxolan-2-yl]propyl}piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55846-41-8 | |

| Record name | 1-{3-[2-(4-Fluorophenyl)-1,3-dioxolan-2-yl]propyl}piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid](/img/structure/B1607958.png)

![4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1607962.png)

![6-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1607964.png)

![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol](/img/structure/B1607968.png)

![Ethyl 3-[4-(2-phenylethyl)piperazin-1-yl]propanoate](/img/structure/B1607971.png)

![5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B1607974.png)

![Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate](/img/no-structure.png)